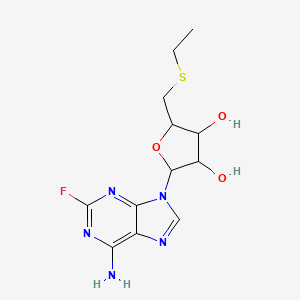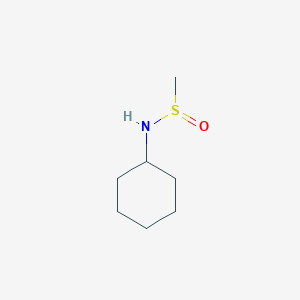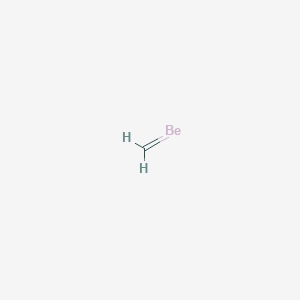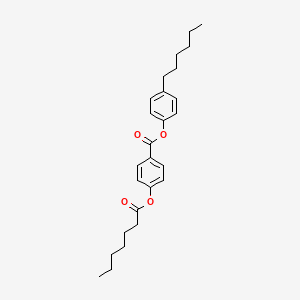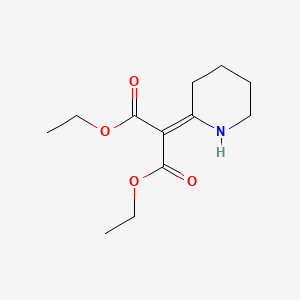
Propanedioic acid, 2-piperidinylidene-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 2-piperidinylidene-, diethyl ester is a chemical compound with the molecular formula C12H19NO4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a piperidinylidene group and the carboxyl groups are esterified with ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-piperidinylidene-, diethyl ester typically involves the reaction of diethyl malonate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 2-piperidinylidene-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The piperidinylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, 2-piperidinylidene-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of propanedioic acid, 2-piperidinylidene-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and other proteins. The piperidinylidene group can also participate in binding interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the piperidinylidene group.
Diethyl 2-allylmalonate: Another derivative of malonic acid with an allyl group instead of piperidinylidene.
Diethyl 2-propenylmalonate: Similar to diethyl 2-allylmalonate but with a propenyl group.
Uniqueness
Propanedioic acid, 2-piperidinylidene-, diethyl ester is unique due to the presence of the piperidinylidene group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it valuable for medicinal chemistry and drug development.
Propriétés
Numéro CAS |
56161-83-2 |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
diethyl 2-piperidin-2-ylidenepropanedioate |
InChI |
InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-7-5-6-8-13-9/h13H,3-8H2,1-2H3 |
Clé InChI |
WZTKMEXCPQONRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCCCN1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




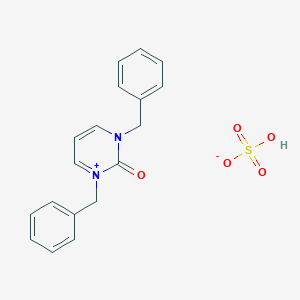
![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
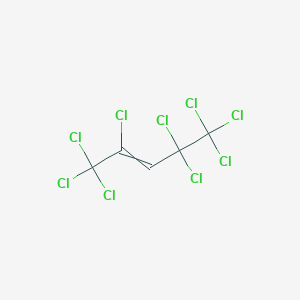


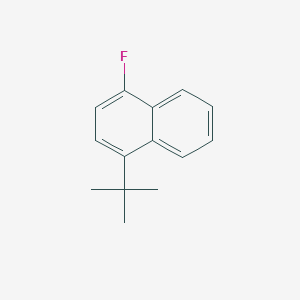
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
